![molecular formula C15H27N3 B15283257 N-[3,5-bis(dimethylamino)-2,4,6-trimethylphenyl]-N,N-dimethylamine](/img/structure/B15283257.png)
N-[3,5-bis(dimethylamino)-2,4,6-trimethylphenyl]-N,N-dimethylamine
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Overview
Description
N-[3,5-bis(dimethylamino)-2,4,6-trimethylphenyl]-N,N-dimethylamine is an organic compound characterized by its complex structure, which includes multiple dimethylamino groups attached to a trimethylphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(dimethylamino)-2,4,6-trimethylphenyl]-N,N-dimethylamine typically involves multi-step organic reactions. One common method involves the reaction of 3,5-dimethylphenol with dimethylamine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The use of solvents such as dichloromethane or toluene is common to facilitate the reaction and improve yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(dimethylamino)-2,4,6-trimethylphenyl]-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenated compounds, strong nucleophiles; reactions are conducted under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-[3,5-bis(dimethylamino)-2,4,6-trimethylphenyl]-N,N-dimethylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3,5-bis(dimethylamino)-2,4,6-trimethylphenyl]-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4,5-bis(dimethylamino)quinoline: Known for its proton sponge properties and used in various chemical applications.
N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used as a catalyst in organic transformations.
Uniqueness
N-[3,5-bis(dimethylamino)-2,4,6-trimethylphenyl]-N,N-dimethylamine is unique due to its multiple dimethylamino groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C15H27N3 |
---|---|
Molecular Weight |
249.39 g/mol |
IUPAC Name |
1-N,1-N,3-N,3-N,5-N,5-N,2,4,6-nonamethylbenzene-1,3,5-triamine |
InChI |
InChI=1S/C15H27N3/c1-10-13(16(4)5)11(2)15(18(8)9)12(3)14(10)17(6)7/h1-9H3 |
InChI Key |
CKEFHFXXICPIIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1N(C)C)C)N(C)C)C)N(C)C |
Origin of Product |
United States |
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